Cas no 180688-62-4 (6-methoxyimidazo2,1-b1,3thiazole-5-carbaldehyde)

6-methoxyimidazo2,1-b1,3thiazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- G52426
- 180688-62-4
- NSC-724362
- Z94602042
- CS-0234116
- AKOS000117866
- 107-255-8
- EN300-13875
- NSC724362
- 6-methoxyimidazo(2,1-b)(1,3)thiazole-5-carbaldehyde
- 6-methoxyimidazo2,1-b1,3thiazole-5-carbaldehyde
-
- インチ: InChI=1S/C7H6N2O2S/c1-11-6-5(4-10)9-2-3-12-7(9)8-6/h2-4H,1H3
- InChIKey: BQZZVYHLXZYNIB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 182.01499861Da
- どういたいしつりょう: 182.01499861Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
6-methoxyimidazo2,1-b1,3thiazole-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-13875-1.0g |
6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
180688-62-4 | 95% | 1g |
$528.0 | 2023-05-01 | |
1PlusChem | 1P019OWP-100mg |
6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
180688-62-4 | 95% | 100mg |
$237.00 | 2025-03-03 | |
1PlusChem | 1P019OWP-2.5g |
6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
180688-62-4 | 95% | 2.5g |
$1334.00 | 2025-03-03 | |
A2B Chem LLC | AV31001-250mg |
6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
180688-62-4 | 95% | 250mg |
$263.00 | 2024-04-20 | |
Enamine | EN300-13875-0.5g |
6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
180688-62-4 | 95% | 0.5g |
$407.0 | 2023-05-01 | |
TRC | M342193-25mg |
6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
180688-62-4 | 25mg |
$ 70.00 | 2022-06-03 | ||
Enamine | EN300-13875-0.1g |
6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
180688-62-4 | 95% | 0.1g |
$152.0 | 2023-05-01 | |
Enamine | EN300-13875-100mg |
6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
180688-62-4 | 95.0% | 100mg |
$152.0 | 2023-09-30 | |
A2B Chem LLC | AV31001-100mg |
6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
180688-62-4 | 95% | 100mg |
$195.00 | 2024-04-20 | |
1PlusChem | 1P019OWP-10g |
6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
180688-62-4 | 95% | 10g |
$2867.00 | 2024-06-18 |
6-methoxyimidazo2,1-b1,3thiazole-5-carbaldehyde 関連文献
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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9. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
6-methoxyimidazo2,1-b1,3thiazole-5-carbaldehydeに関する追加情報
Introduction to 6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS No. 180688-62-4)
6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 180688-62-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazothiazole class, a scaffold that is widely recognized for its diverse biological activities and potential therapeutic applications. The structural features of 6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, particularly the presence of a methoxy group and an aldehyde functionality, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The imidazothiazole core is a fused bicyclic system consisting of an imidazole ring and a thiazole ring. This structural motif is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The methoxy group at the 6-position of the imidazothiazole ring further modulates its pharmacological profile by influencing electronic distribution and interactions with biological targets. The aldehyde group at the 5-position provides a reactive site for further functionalization, enabling the synthesis of derivatives with enhanced biological activity or improved pharmacokinetic properties.
In recent years, there has been growing interest in developing novel heterocyclic compounds as potential therapeutic agents. 6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been studied as a key intermediate in the synthesis of various biologically active molecules. Its versatility in serving as a precursor for more complex structures has made it a subject of interest in both academic and industrial research settings. The compound’s ability to undergo various chemical transformations, such as condensation reactions with amino compounds to form Schiff bases or participation in cyclization reactions to form more intricate heterocycles, underscores its importance in medicinal chemistry.
One of the most compelling aspects of 6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is its potential application in the development of anticancer agents. Research has demonstrated that imidazothiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The methoxy group and aldehyde functionality are particularly crucial in modulating the compound’s interaction with biological targets such as enzymes and receptors involved in cancer progression. Preclinical studies have shown that derivatives of this scaffold can inhibit key pathways involved in tumor growth and metastasis, making them promising candidates for further development into novel anticancer therapies.
The aldehyde group at the 5-position of 6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde also plays a critical role in its reactivity and potential therapeutic applications. Aldehydes are well-known for their ability to participate in condensation reactions with various nucleophiles, including amines and hydrazines, to form Schiff bases or other functionalized derivatives. These reactions can lead to the formation of compounds with enhanced biological activity or improved pharmacokinetic properties. For instance, Schiff base derivatives of imidazothiazole have been shown to exhibit potent antimicrobial and anti-inflammatory effects, further highlighting the therapeutic potential of this scaffold.
Recent advances in synthetic methodologies have enabled more efficient and scalable production of 6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, facilitating its use in both academic research and industrial applications. Modern synthetic routes often involve multi-step organic transformations that highlight the compound’s versatility as a building block. These methods have improved yields and purity levels, making it easier for researchers to explore its full pharmacological potential without being hindered by synthetic challenges.
The pharmacological profile of 6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is further enhanced by its ability to interact with multiple biological targets. Studies have shown that this compound can modulate various signaling pathways involved in cancer progression, inflammation, and infection. Its dual functionality—combining the electron-withdrawing effect of the aldehyde group with the electron-donating effect of the methoxy group—makes it an ideal candidate for designing molecules with tailored biological activities.
In conclusion,6-methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS No. 180688-62-4) is a versatile heterocyclic compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules with applications ranging from anticancer agents to antimicrobial compounds. The growing body of research on imidazothiazole derivatives underscores their importance as therapeutic candidates and highlights the need for continued exploration of their pharmacological properties.
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